An In-depth Technical Guide to 2,7-Naphthalenediol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,7-Naphthalenediol for Researchers and Drug Development Professionals
Introduction
2,7-Naphthalenediol, a bicyclic aromatic hydrocarbon, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities. Its unique structural and electronic properties make it a valuable precursor in the development of dyes, advanced polymers, and, significantly, pharmaceutical agents. For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and biological potential of 2,7-naphthalenediol and its derivatives is paramount. This technical guide provides a comprehensive overview of 2,7-naphthalenediol, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug discovery and signaling pathways.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2,7-naphthalenediol is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.
General and Physical Properties
The key physical and identifying properties of 2,7-naphthalenediol are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 582-17-2 | [1][2] |
| Appearance | White to grey or pale brown crystalline powder | [1][3] |
| Melting Point | 184-191 °C | [1][3] |
| Boiling Point | ~375.4 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in methanol (B129727), ethanol (B145695), ether, and hot water; Slightly soluble in benzene (B151609) and chloroform. | [1][4][5] |
| pKa | 9.14 ± 0.40 (Predicted) | [6] |
| LogP | 1.980 (Estimated) | [6] |
| Bulk Density | 600-700 kg/m ³ | [2][7] |
Spectral Data Summary
Spectroscopic data is essential for the structural elucidation and purity assessment of 2,7-naphthalenediol. The following table summarizes key spectral information.
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, typically run on a Varian A-60 instrument. | [1] |
| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [1] |
| Mass Spectrometry (GC-MS) | m/z top peak at 160, with other significant peaks at 131 and 161. | [8] |
| Infrared (IR) Spectroscopy | FTIR spectra available from KBr-pellet and ATR-Neat techniques. | [1][6] |
| UV-Visible Spectroscopy | UV/Vis spectral data is available and has been utilized in studies of its derivatives. | [9][10] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis, purification, and analysis of 2,7-naphthalenediol. This section provides an overview of established experimental protocols.
Synthesis of 2,7-Naphthalenediol
The industrial synthesis of 2,7-naphthalenediol is primarily achieved through the caustic fusion of naphthalene-2,7-disulfonic acid.[7][11][12]
Reaction:
Detailed Methodology:
-
Fusion: 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, and 8-20 parts of sodium oxide are added to a high-pressure kettle with 30-60 parts of a reaction solvent.[12]
-
The mixture is heated to 260-320 °C with stirring and the reaction is allowed to proceed for 8-12 hours.[12]
-
Work-up: The resulting reaction liquid is cooled to room temperature with continuous stirring.
-
The mixture is filtered, and the filter cake is neutralized to a pH of 0-4 using a sulfuric acid solution.[12]
-
The resulting suspension is filtered.
-
Purification: The crude product is dried to yield 2,7-dihydroxynaphthalene.[12] Further purification can be achieved by recrystallization from hot water or ethanol.
Purification by Recrystallization
For obtaining high-purity 2,7-naphthalenediol suitable for pharmaceutical applications, recrystallization is a crucial step.
Protocol:
-
Dissolve the crude 2,7-naphthalenediol in a minimal amount of hot solvent (e.g., 95% ethanol or hot water).
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, further cool the solution in an ice bath.
-
Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under a vacuum to remove any residual solvent.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the purity of 2,7-naphthalenediol and for its quantification in various matrices, such as cosmetics.[3][13]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 column and a diode array detector.[3]
-
Mobile Phase: A gradient elution using methanol and 0.1% acetic acid in an aqueous solution.[3]
-
Sample Preparation: For solid samples, extraction with a 3:2 (v/v) mixture of 95% ethanol and 0.1% acetic acid, followed by centrifugation and filtration.[3] For liquid samples, extraction with 95% ethanol is typically sufficient.[3]
-
Detection: Qualitative analysis is based on retention time, with confirmation by UV spectral data. Quantitative analysis is performed using an external standard method.[3]
-
Quantification: The limits of quantification (LOQs) for naphthalenediols are typically in the range of 0.5 to 1.2 mg/kg.[3]
Role in Drug Discovery and Signaling Pathways
While 2,7-naphthalenediol itself is not a frontline therapeutic, its scaffold is a key component in a variety of biologically active molecules. Naphthalene (B1677914) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][13]
General Biological Activities of Naphthalene Derivatives
The naphthalene ring system is present in numerous FDA-approved drugs, underscoring its therapeutic importance.[13] Derivatives of naphthalene have been investigated for their potential to interact with various biological targets, including enzymes and receptors.[11] For instance, certain naphthalene-chalcone hybrids have been synthesized and evaluated as inhibitors of VEGFR-2, a key player in angiogenesis, with some compounds showing potent anticancer activity. Other studies have explored naphthalene derivatives as inhibitors of cholinesterases and as having anti-inflammatory properties.[4]
Hypothetical Drug Discovery Workflow for 2,7-Naphthalenediol Derivatives
The journey of a 2,7-naphthalenediol derivative from a library compound to a potential drug candidate involves a systematic process of screening and characterization.
This workflow begins with the synthesis of a library of derivatives from the 2,7-naphthalenediol core. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then optimized to improve their potency and selectivity, leading to "lead" compounds. The mechanism of action of these lead compounds is then investigated, including the identification of the specific signaling pathways they modulate.
Targeting Signaling Pathways with Naphthalene Derivatives
While direct modulation of signaling pathways by 2,7-naphthalenediol is not extensively documented, its derivatives have been shown to target key pathways implicated in diseases like cancer. For example, quinolinone derivatives bearing a dihydroxy naphthalene moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]
In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation and survival. In many cancers, this pathway is hyperactivated. A hypothetical drug derived from 2,7-naphthalenediol could be designed to bind to and inhibit EGFR, thereby blocking the downstream signaling and curbing cancer cell growth.
Conclusion
2,7-Naphthalenediol is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of a diverse range of molecules. While its direct biological activity is not extensively characterized, the naphthalene scaffold is a proven pharmacophore. Future research into the synthesis and biological evaluation of novel 2,7-naphthalenediol derivatives holds considerable promise for the discovery of new therapeutic agents that can modulate key signaling pathways involved in human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. 2-7-dihydroxynaphthalene | Leading Suppliers - Chemical Bull [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Azole Derivatives Featuring Naphthalene Prove Potent and Competitive Cholinesterase Inhibitors with Potential CNS Penetration According to the in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
